REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4](=[O:14])[CH:5]2[CH:10]([C:11](=[O:13])[CH:12]=1)[CH2:9][CH:8]=[CH:7][CH2:6]2.N#N.Cl>CO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([OH:13])[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[C:4]=1[OH:14]
|
Name
|
|
Quantity
|
542 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(C2CC=CCC2C(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
CO3
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
benzene petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 15 min at rt under N2
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The MeOH was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a colorless suspension
|
Type
|
FILTRATION
|
Details
|
The suspended material was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a dilute acid solution (as above, 4×6 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a fluffy colorless solid (444 mg, 82%, pure by 1H NMR analysis (unstable on TLC))
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=2CC=CCC2C(=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |